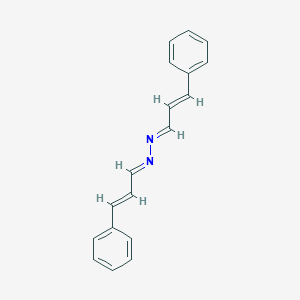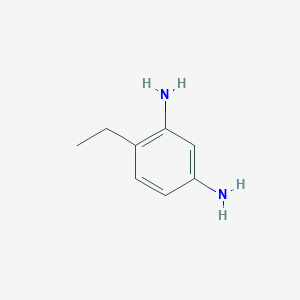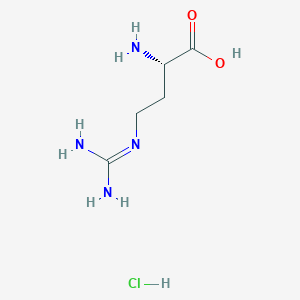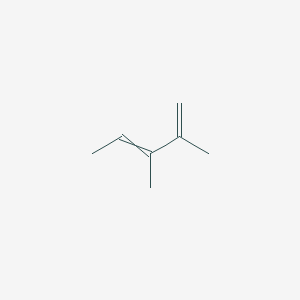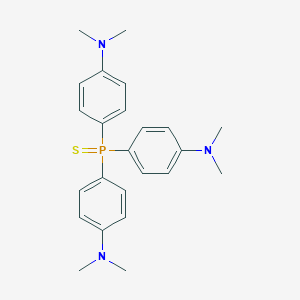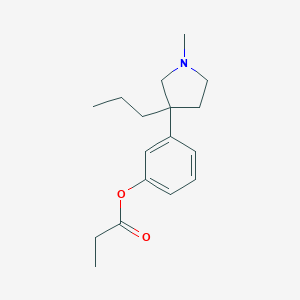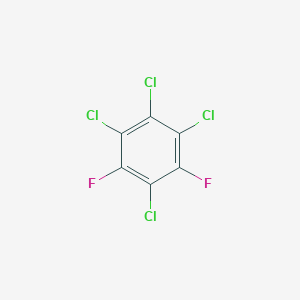
4-Methyl-2,1,3-benzothiadiazole
概要
説明
4-Methyl-2,1,3-benzothiadiazole is a derivative of 2,1,3-Benzothiadiazole, which is a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole . It is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology .
Synthesis Analysis
The synthesis of 4-Methyl-2,1,3-benzothiadiazole involves a series of reactions. The compound can be synthesized from o-methylaniline by a 3-step reaction of bromination, hydrolysis, and selective oxidation . The synthesis and biological activities of various benzo [1,2,3]thiadiazoles and related structures have been described in the literature .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2,1,3-benzothiadiazole is characterized by a benzene ring fused to a 1,2,3-thiadiazole . The understanding of its properties and reactions is fundamental for the design and application of these derivatives in molecular organic electronic devices and for other technologies .
Chemical Reactions Analysis
4-Methyl-2,1,3-benzothiadiazole is known to undergo various chemical reactions. Its properties and chemical reactivity are fundamental for the design of organic electronic devices . It has been used in the synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazole blocks .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2,1,3-benzothiadiazole include a molecular weight of 150.20 g/mol . It has a topological polar surface area of 54 Ų and a complexity of 129 .
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
2,1,3-Benzothiadiazole (BT) and its derivatives, including 4-Methyl-2,1,3-benzothiadiazole, are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes . The strong electron-withdrawing ability of these compounds can improve the electronic properties of the resulting organic materials .
Organic Solar Cells
BT-based compounds are used to construct conjugated polymers for application in organic solar cells (OSCs). These modifications enable BT-polymers to exhibit distinct absorption spectra, different frontier energy levels, and crystallinities . BT-polymers can be simultaneously used as electron donor and electron acceptor in OSCs, providing high power conversion efficiencies .
Organic Field-Effect Transistors
BT and its derivatives are also used in the molecular construction of organic field-effect transistors . The strong electron-withdrawing ability of these compounds can enhance the electronic properties of the resulting organic materials .
Luminescent Materials
4-Methyl-2,1,3-benzothiadiazole is applied for the preparation of luminescent materials due to its strong withdrawing ability and behavior as a fluorophore .
Metal Coordination Chemistry
Functionalized 2,1,3-benzothiadiazoles have novel applications in metal coordination chemistry . For example, 4-Amino-2,1,3-benzothiadiazole forms complexes with ZnCl2 .
Crystal Engineering of Organic Solids
Functionalized 2,1,3-benzothiadiazoles are also used in the crystal engineering of organic solids . They can form complexes with other organic compounds, contributing to the formation of organic solids .
Pesticides
While not specifically about 4-Methyl-2,1,3-benzothiadiazole, it’s worth noting that 1,2,3-benzothiadiazole has been claimed to synergize insecticides . Derivatives of benzothiadiazole have found significant use as fungicides .
Safety and Hazards
将来の方向性
The future directions of 4-Methyl-2,1,3-benzothiadiazole research are promising. It is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology . Its derivatives can be used as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others .
特性
IUPAC Name |
4-methyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZKISWGGPKREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NSN=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381768 | |
| Record name | 4-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,1,3-benzothiadiazole | |
CAS RN |
1457-92-7 | |
| Record name | 4-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2,1,3-benzothiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is palladium-catalyzed amination with benzophenone imine preferred over traditional nitration methods for synthesizing 7-amino-4-methyl-2,1,3-benzothiadiazole?
A1: Traditional nitration methods for synthesizing 7-amino-4-methyl-2,1,3-benzothiadiazole can pose safety concerns due to the use of hazardous reagents. The research by [] demonstrates a safer and more practical alternative by employing palladium-catalyzed amination. This method uses benzophenone imine as a safer ammonia equivalent, resulting in a high yield of the desired product. This approach was successfully implemented on a larger scale (14.0 kg) in a pilot plant setting, showcasing its scalability and practicality for industrial applications. []
Q2: How does the synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles proceed from 4-methyl-2,1,3-benzothiadiazole?
A2: The synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles starts with 4-methyl-2,1,3-benzothiadiazole, which is derived from o-methylaniline through a three-step reaction sequence: bromination, hydrolysis, and selective oxidation using IBX (2-iodoxybenzoic acid). [] This process yields key building blocks like 4-formyl-7-bromo-2,1,3-benzothiadiazole. Further reactions, such as condensation or coupling reactions with electron-donating groups, are then used to introduce the desired substituents at the 4 and 7 positions of the benzothiadiazole core, leading to the formation of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


